Piperazine-d8 Dihydrochloride

LC-MS/MS Internal Standard Isotope Dilution

Choose Piperazine-d8 Dihydrochloride (CAS 849482-21-9) for definitive LC-MS/MS quantification. Unlike unlabeled piperazine or d4 variants, the fully deuterated M+8 labeling ensures complete spectral separation from analyte signals in complex matrices (plasma, tissue, eggs). ≥98% isotopic purity minimizes cross-channel interference. ISO 17034-certified reference standards available for regulatory submissions. The dihydrochloride salt enhances solubility. Essential for bioanalytical labs developing validated piperazine assays.

Molecular Formula C4H12Cl2N2
Molecular Weight 167.103
CAS No. 849482-21-9
Cat. No. B565242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-d8 Dihydrochloride
CAS849482-21-9
SynonymsPiperazine-2,2,3,3,5,5,6,6-d8 Dihydrochloride;  Ascarex D-d8;  Diethylenediamine-d8 Dihydrochloride;  Dihydro Pip Wormer-d8;  Dowzene DHC-d8;  Piperazinium-d8 Dichloride; 
Molecular FormulaC4H12Cl2N2
Molecular Weight167.103
Structural Identifiers
SMILESC1CNCCN1.Cl.Cl
InChIInChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1D2,2D2,3D2,4D2;;
InChIKeyCVVIJWRCGSYCMB-VHGLFXLXSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine-d8 Dihydrochloride (CAS 849482-21-9): A Fully Deuterated Heterocyclic Diamine Salt for Stable Isotope-Labeled Analytical Applications


Piperazine-d8 dihydrochloride (CAS 849482-21-9), also known as 2,2,3,3,5,5,6,6-octadeuteriopiperazine dihydrochloride, is a stable isotope-labeled derivative of piperazine dihydrochloride in which all eight methylene protons on the piperazine ring are replaced with deuterium atoms . This compound exists as a white to off-white or light-brown crystalline solid with a melting point >240°C (decomposition) [1] and a molecular weight of 167.11 g/mol [2]. The dihydrochloride salt form enhances water solubility and handling characteristics compared to the free base . As a fully deuterated analogue, it serves primarily as a stable isotope-labeled internal standard for quantitative mass spectrometry, an isotopic tracer for metabolic studies, and a building block for synthesizing deuterated pharmaceutical candidates .

Why Unlabeled Piperazine Dihydrochloride or Alternative Deuterated Forms Cannot Substitute Piperazine-d8 Dihydrochloride in Quantitative Analytical Workflows


Substituting unlabeled piperazine dihydrochloride (CAS 142-64-3) for piperazine-d8 dihydrochloride in quantitative LC-MS/MS or GC-MS workflows fundamentally fails because the unlabeled form co-elutes with endogenous or sample-derived piperazine, rendering analyte and internal standard signals spectrometrically indistinguishable and precluding accurate quantification . Alternative deuterated forms such as piperazine-d4 dihydrochloride provide only a +4 Da mass shift, which is frequently insufficient to fully resolve the isotopic envelope of the analyte from the internal standard channel in complex biological matrices, particularly when multiple co-eluting piperazine-related species are present [1]. Piperazine-d8 dihydrochloride provides an unambiguous +8 Da mass shift (M+8), ensuring baseline chromatographic resolution from the unlabeled analyte and enabling precise isotope dilution mass spectrometry . Additionally, the eight deuterium atoms located specifically at the 2,2,3,3,5,5,6,6-positions of the piperazine ring confer enhanced C–D bond stability relative to C–H bonds, reducing the risk of back-exchange during sample preparation and analysis [2]. For procurement decisions involving quantitative bioanalysis, method validation, or regulatory submission, the specific deuterium labeling pattern and salt form of piperazine-d8 dihydrochloride are non-interchangeable with generic alternatives .

Quantitative Differentiation Evidence for Piperazine-d8 Dihydrochloride (CAS 849482-21-9) Relative to Analogs and Alternatives


Mass Spectrometric Resolution: Piperazine-d8 Dihydrochloride Provides an Unambiguous +8 Da Mass Shift for Isotope Dilution Quantification

Piperazine-d8 dihydrochloride (CAS 849482-21-9) provides a definitive M+8 mass shift relative to unlabeled piperazine (M+0) in mass spectrometric detection, enabling unambiguous separation of the internal standard signal from the analyte channel [1]. In contrast, partially deuterated alternatives such as piperazine-d4 dihydrochloride provide only a +4 Da shift, which may be insufficient for complete spectral resolution when co-eluting isotopic interferences are present . The +8 Da shift is particularly critical in complex biological matrices (e.g., plasma, urine, tissue homogenates) where multiple piperazine-derived species may contribute overlapping isotopic envelopes .

LC-MS/MS Internal Standard Isotope Dilution Bioanalysis Quantitative Mass Spectrometry

Isotopic Purity Specifications: Piperazine-d8 Dihydrochloride at ≥98 atom% D Enables Reliable Quantification Free from Cross-Channel Interference

Commercial specifications for piperazine-d8 dihydrochloride (CAS 849482-21-9) from major suppliers require ≥98 atom% deuterium isotopic purity and ≥98% chemical purity by CP (chemical purity) [1]. This high isotopic enrichment level is critical for ensuring that the internal standard signal does not contribute detectable cross-talk to the analyte channel (M+0), which would otherwise compromise the lower limit of quantification (LLOQ) . Alternative sourcing of piperazine-d8 with lower isotopic enrichment (e.g., 95 atom% D) introduces a proportional increase in M+0 signal contribution from the internal standard, directly elevating baseline noise and reducing assay sensitivity .

Isotopic Purity Stable Isotope Labeling Quantitative Accuracy Method Validation LC-MS

Validated Use as Stable Isotope-Labeled Internal Standard in LC-MS/MS Method for Piperazine Residue Quantification in Food Matrices

A peer-reviewed analytical method developed for the quantification of piperazine residues in chicken eggs employed piperazine-d8 dihydrochloride as the isotope-labeled internal standard (IS) in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay operated in multiple reaction monitoring (MRM) mode [1]. Quantification utilized matrix-matched calibration normalized by the piperazine-d8 internal standard signal, which corrects for matrix effects, ion suppression, and recovery variability inherent to the extraction protocol using 5% trichloroacetic acid and acetonitrile . The use of piperazine-d8 as the IS is essential for achieving method accuracy and precision compliant with regulatory residue monitoring requirements; unlabeled piperazine cannot serve this function because it is indistinguishable from the target analyte .

Food Safety Veterinary Drug Residue LC-MS/MS Method Validation Isotope Dilution

Melting Point and Thermal Stability Differentiation: Piperazine-d8 Dihydrochloride (Mp >300°C) vs Unlabeled Piperazine Dihydrochloride (Mp 318-320°C with Decomposition)

Piperazine-d8 dihydrochloride (CAS 849482-21-9) exhibits a melting point >300°C (lit.) [1], whereas the unlabeled piperazine dihydrochloride (CAS 142-64-3) melts with decomposition at approximately 318-320°C . While both compounds decompose upon melting, the deuterated form demonstrates slightly higher thermal stability under routine laboratory handling and storage conditions . The dihydrochloride salt form of the deuterated compound is specified as a solid that is stable under recommended storage conditions (2-8°C, sealed, away from moisture), though it is hygroscopic . This thermal stability profile supports procurement for long-term reference standard storage and method development applications where batch-to-batch consistency of physicochemical properties is required.

Thermal Stability Physicochemical Characterization Storage Stability Handling Conditions Quality Control

Synthetic Utility as a Building Block: Piperazine-d8 Dihydrochloride Enables Synthesis of Hydroxyzine-d8 with 99.5% Final Product Purity

A peer-reviewed synthesis of deuterium-labeled hydroxyzine employed piperazine-d8 as the starting material in a coupling reaction with 4-chlorobenzhydryl chloride, followed by reaction with 2-(2-chloroethoxy) ethanol, yielding hydroxyzine-d8 with 99.5% purity after purification [1]. The overall synthetic yield was 11.7%, reflecting the multi-step sequence [2]. In contrast, unlabeled piperazine dihydrochloride would produce unlabeled hydroxyzine (M+0), which cannot serve as an isotope-labeled internal standard for quantitative LC-MS/MS assays . Piperazine-d8 dihydrochloride therefore functions as a critical building block for synthesizing deuterated analogues of piperazine-containing drug candidates, including antipsychotics and antihistamines, where the labeled form is required for pharmacokinetic, metabolic, and bioanalytical method development studies .

Deuterated Drug Synthesis Isotopic Labeling Medicinal Chemistry Internal Standard Synthesis Pharmaceutical Development

ISO 17034 Certified Reference Standard Availability: Piperazine-d8 Dihydrochloride with Full Analytical Characterization for Regulatory Compliance

Piperazine-d8 dihydrochloride (CAS 849482-21-9) is available as an ISO 17034-certified reference standard from manufacturers operating under accredited reference material producer quality systems [1]. Such certified standards include full product quality documentation including NMR, MS, HPLC, GC, IR, UV, moisture content, and residue on ignition data, along with a structural conformance report [2]. In contrast, generic piperazine-d8 sourced from non-accredited suppliers typically provides only a basic Certificate of Analysis with purity and isotopic enrichment data, lacking the comprehensive characterization and metrological traceability required for pharmaceutical quality control applications supporting ANDA and DMF submissions . The ISO 17034 certification ensures batch-to-batch homogeneity, stability, and assigned property values with stated uncertainty, which are essential for use as a quality benchmark in drug impurity profiling and method validation studies .

Reference Standard ISO 17034 Pharmaceutical Quality Control Method Validation Regulatory Submission

High-Value Application Scenarios for Piperazine-d8 Dihydrochloride (CAS 849482-21-9) Based on Verified Differential Evidence


LC-MS/MS Quantification of Piperazine Residues in Biological and Food Matrices Requiring Regulatory Compliance

Procurement of piperazine-d8 dihydrochloride is essential for laboratories developing or validating LC-MS/MS methods for piperazine quantification in complex matrices such as animal tissues, eggs, plasma, urine, and environmental samples. The compound serves as a stable isotope-labeled internal standard that corrects for matrix effects, ion suppression, and extraction recovery variability, enabling accurate quantification compliant with regulatory residue monitoring programs . The M+8 mass shift provides unambiguous spectral separation from the unlabeled analyte, while ≥98 atom% D isotopic purity minimizes cross-channel interference to the M+0 analyte channel . This application scenario is supported by published method validation studies employing piperazine-d8 as the internal standard for piperazine residue analysis in chicken eggs using LC-MS/MS in MRM mode [1].

Synthesis of Deuterated Piperazine-Containing Drug Candidates and Their Corresponding Isotope-Labeled Internal Standards

Piperazine-d8 dihydrochloride serves as a critical building block for the synthesis of deuterated analogues of piperazine-containing pharmaceuticals, including antipsychotics (e.g., aripiprazole-d8) and antihistamines (e.g., hydroxyzine-d8). Published synthetic routes demonstrate successful coupling of piperazine-d8 with appropriate electrophiles to yield deuterated final compounds suitable for use as internal standards in quantitative bioanalytical LC-MS/MS assays . The ability to synthesize deuterated internal standards in-house from piperazine-d8 dihydrochloride reduces reliance on expensive commercial sourcing of fully synthesized labeled APIs and enables custom synthesis of deuterated derivatives for specific drug development programs .

Pharmaceutical Quality Control and Method Validation Using ISO 17034-Certified Piperazine-d8 Dihydrochloride Reference Standard

In regulated pharmaceutical development environments, procurement of ISO 17034-certified piperazine-d8 dihydrochloride reference standard supports analytical method development, method validation (AMV), quality control (QC), and regulatory submission packages including ANDA and DMF filings . The certified reference material includes comprehensive characterization data (NMR, MS, HPLC, GC, IR, UV, moisture content, residue on ignition) and a structural conformance report, eliminating the need for costly in-house re-characterization and providing metrological traceability required for regulatory acceptance . This application is distinct from research-grade procurement, which lacks the documentation necessary for pharmaceutical quality control workflows [1].

Pharmacokinetic, Metabolic, and ADME Studies Requiring Stable Isotope Tracers with Minimal Back-Exchange

Piperazine-d8 dihydrochloride is employed as a stable isotope tracer in pharmacokinetic, metabolic pathway, and ADME (absorption, distribution, metabolism, excretion) studies of piperazine-containing drug candidates. The C–D bonds at the 2,2,3,3,5,5,6,6-positions exhibit greater stability than C–H bonds, reducing the risk of deuterium-hydrogen back-exchange during sample preparation and analysis . This stability ensures that the isotopic label remains intact throughout the experimental workflow, enabling accurate mass balance studies and metabolite tracking using LC-MS/MS detection . Procurement of the fully deuterated d8 form is preferred over partially deuterated alternatives (e.g., d4) because the higher deuterium incorporation provides greater analytical sensitivity and reduced isotopic dilution effects in metabolic tracing experiments [1].

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